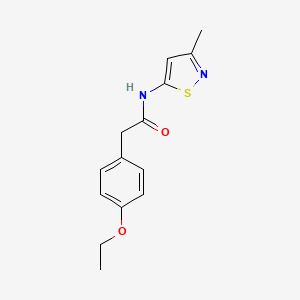
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Ethoxyphenyl group : Contributes to hydrophobic interactions.
- Thiazole moiety : Known for various biological activities.
- Acetamide functional group : Enhances solubility and bioavailability.
Antimicrobial Activity
Compounds containing thiazole rings are often associated with significant antimicrobial properties. Research indicates that thiazole derivatives can exhibit potent activity against a range of bacteria and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative 1 | 0.22 | Staphylococcus aureus |
| Thiazole Derivative 2 | 0.25 | Escherichia coli |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. A structure-activity relationship (SAR) analysis highlighted that modifications in the thiazole ring significantly influence cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity against cancer cells .
In vitro studies demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Compound A | 1.61 | Jurkat |
| Thiazole Compound B | 1.98 | A-431 |
Anti-inflammatory Activity
The thiazole moiety is also recognized for its anti-inflammatory effects. Studies have indicated that compounds with thiazole structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that This compound may possess similar properties, warranting further investigation into its mechanism of action .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the thiazole structure significantly affected antimicrobial potency.
- Cytotoxicity Assessment : In vitro tests showed that certain thiazole-containing compounds had cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- SAR Analysis : An extensive SAR analysis revealed that specific substitutions on the phenyl and thiazole rings are critical for enhancing biological activity, providing insights into the design of more potent derivatives.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-19-14/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMUGXYLCIJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














